4-[(3-carboxy-2-hydroxy-naphthalen-1-yl)methyl]-3-hydroxy-naphthalene-2-carboxylic acid; 2-(N,N-dimethylcarbamimidoyl)guanidine
Description
Properties
CAS No. |
34461-22-8 |
|---|---|
Molecular Formula |
C27H27N5O6 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C23H16O6.C4H11N5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-9(2)4(7)8-3(5)6/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-2H3,(H5,5,6,7,8) |
InChI Key |
MBRKWIDGYNJPOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.CN(C)C(=N)N=C(N)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Synthesis and Advanced Solid State Characterization of Metformin Embonate
Synthetic Methodologies for Metformin (B114582) Salt Formation
The formation of metformin embonate has been explored through various techniques, primarily focusing on solution-based methods due to the thermal instability of the compound.
Attempts to apply melt-based techniques for the synthesis or polymorph screening of metformin embonate have been unsuccessful. The compound undergoes chemical degradation immediately upon melting, precluding the use of methods like melt-quenching for generating amorphous or different polymorphic forms rsc.org.
Solution-based methods are the primary route for the synthesis of metformin embonate. These approaches typically involve two main strategies:
Direct Crystallization of the Salt : Pre-formed metformin embonate salt is dissolved in a suitable solvent, often at elevated temperatures to increase solubility, followed by crystallization. Metformin embonate is soluble in methanol (B129727) at 50-60°C and shows increased solubility in water as the temperature is raised from room temperature to 50-60°C rsc.org.
In Situ Salt Formation : Metformin base is reacted directly with embonic acid in a solvent system. This allows for the simultaneous formation and crystallization of the metformin embonate salt rsc.org.
The choice of solvent is critical. While methanol and water are effective dissolving solvents, the salt exhibits poor solubility in acetone, tetrahydrofuran (THF), 1,4-dioxane, acetonitrile (B52724), and isopropyl alcohol, which can therefore be utilized as anti-solvents rsc.org.
Several strategies are employed to control the crystallization process and selectively obtain different polymorphic forms of metformin embonate. These methods manipulate kinetic and thermodynamic factors to influence nucleation and crystal growth.
Anti-Solvent Addition : In this technique, a solvent in which metformin embonate is poorly soluble (an anti-solvent) is added to a solution of the salt, inducing precipitation. The choice of anti-solvent and the rate of addition can influence the resulting crystal form rsc.org.
Fast Evaporation : Rapid removal of the solvent using a rotary evaporator can yield specific polymorphs. This method favors kinetic products over thermodynamically stable forms. For instance, fast evaporation from solutions of ethanol, methanol, or a combination of ethanol and acetonitrile consistently yields Form I of metformin embonate rsc.org. A mixture of methanol and tetrahydrofuran under fast evaporation conditions was found to produce amorphous material with traces of Form I rsc.org.
Slurry Experiments : Slurrying a mixture of different polymorphs in a solvent over time can be used to determine their relative stability. In competitive slurry experiments with Form I and Form II in water, the mixture converted entirely to the more stable Form II after one day rsc.org.
The following table summarizes the outcomes of various crystallization strategies.
| Method | Solvent(s) | Outcome |
| Fast Evaporation | Ethanol | Pure Form I |
| Fast Evaporation | Methanol | Pure Form I |
| Fast Evaporation | Ethanol + Acetonitrile | Pure Form I |
| Fast Evaporation | Methanol + Tetrahydrofuran | Amorphous with traces of Form I |
| Slurry Conversion | Water (slurry of Form I and Form II) | Pure Form II |
Polymorphism and Crystal Structure Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of metformin embonate's solid-state chemistry. These different forms can have distinct physical properties.
Research has identified two novel polymorphic crystal structures of metformin embonate, designated as Form I and Form II rsc.orgresearchgate.net. Both polymorphs consist of metformin and embonic acid in a 2:1 stoichiometric ratio rsc.orgresearchgate.net.
Form I : This polymorph is the thermodynamically stable form at high temperatures rsc.orgresearchgate.net. It crystallizes as plate-like crystals rsc.org.
Form II : This is the stable form at room temperature rsc.orgresearchgate.net. It presents as needle-shaped crystals rsc.org.
The relationship between the two polymorphs is described as enantiotropic, meaning their relative stability inverts with a change in temperature rsc.orgresearchgate.net. Due to its greater stability at ambient conditions, Form II has lower solubility and a slower dissolution rate compared to Form I rsc.orgresearchgate.net. The two forms are classified as packing polymorphs, where the fundamental hydrogen-bonding synthons are the same but their spatial arrangement differs rsc.org.
X-ray diffraction is the definitive technique for elucidating the crystal structures of metformin embonate's polymorphs.
Single Crystal X-ray Diffraction (SCXRD) has been used to determine the precise atomic arrangement within each polymorphic form.
Form I crystallizes in the monoclinic P2₁/c space group rsc.orgresearchgate.net.
Form II crystallizes in the triclinic P-1 space group rsc.orgresearchgate.net.
In both structures, proton transfer from the carboxylic acid groups of embonic acid to the metformin base results in the formation of a guanidinium-carboxylate ion pair, which facilitates strong hydrogen bonding rsc.orgresearchgate.net. The crystal packing in both polymorphs features three primary hydrogen-bonding motifs: a dimer motif, a tetramer motif, and a self-complementary N–H⋯N dimer between guanidinium groups rsc.org.
The crystallographic data for Form I and Form II are detailed in the table below.
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 12.34 | 8.84 |
| b (Å) | 20.35 | 12.35 |
| c (Å) | 13.06 | 14.52 |
| α (°) | 90 | 82.26 |
| β (°) | 102.39 | 89.26 |
| γ (°) | 90 | 81.23 |
| Volume (ų) | 3203.2 | 1551.1 |
| Z | 4 | 2 |
Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline material obtained from various synthetic methods and to confirm the phase purity of the samples rsc.org. The experimental PXRD patterns of materials produced under different crystallization conditions are compared against patterns simulated from the single-crystal structures of Form I and Form II to identify the polymorphic form present rsc.org.
Analysis of Guanidinium–Carboxylate Synthons and Hydrogen Bonding Networks
The crystal structure of metformin embonate is defined by the ionic interaction between the metformin cation (a guanidinium derivative) and the embonate anion (a dicarboxylate). This interaction results in the formation of robust and predictable hydrogen bonding patterns known as supramolecular synthons. Two polymorphic forms of metformin embonate, designated as Form I and Form II, have been identified; both crystallize with a 2:1 stoichiometric ratio of metformin to embonic acid. rsc.org
Proton transfer from the carboxylic acid groups of embonic acid to the basic guanidine groups of metformin creates a charge-assisted guanidinium-carboxylate ion pair, which is the primary driver for the assembly of the crystal lattice. rsc.org Detailed crystallographic analysis reveals the presence of three principal synthons in both polymorphs:
A dimer motif , designated with the graph set notation R²₂(8), formed between the guanidinium and carboxylate groups.
A tetramer motif , R²₄(16), also arising from guanidinium-carboxylate interactions.
A self-complementary N–H⋯N dimer motif , R²₂(8), occurring between two adjacent guanidinium groups. rsc.org
While both Form I and Form II are constructed from these same fundamental building blocks, they differ in the spatial arrangement and packing of these synthons. This classifies them as packing polymorphs. The recurrence and stability of these synthons are attributed to the high structural and electronic complementarity between the hydrogen bond donor sites on the guanidinium ion and the acceptor sites on the carboxylate ion. rsc.org
Intermolecular Interactions in Crystal Lattices
The intermolecular interactions within the crystal lattices of metformin embonate polymorphs are dominated by the strong, charge-assisted hydrogen bonds that constitute the guanidinium-carboxylate synthons. The robustness of these synthons is a key feature, making them reliable and predictable components in the crystal engineering of this salt. rsc.org The stability of these interactions arises from the combination of electrostatic attraction between the positively charged guanidinium and negatively charged carboxylate ions, and the directional nature of the hydrogen bonds.
The guanidinium cation, with its delocalized positive charge and multiple N-H donor sites, and the carboxylate anion, with its available oxygen acceptors, are perfectly suited for forming these highly stable, recurring patterns. rsc.org The subtle differences in the arrangement of these synthons between Form I and Form II lead to variations in their crystal packing, density, and ultimately, their thermodynamic stability.
Spectroscopic Investigations of Solid-State Forms
Spectroscopic techniques are invaluable for differentiating polymorphic forms, as they can detect subtle differences in molecular conformation and intermolecular interactions.
Infrared (IR) and Raman Spectroscopy for Polymorph Differentiation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, can effectively distinguish between the polymorphs of metformin embonate. The differences in the hydrogen bonding networks and molecular packing between Form I and Form II result in distinct vibrational spectra.
Key spectral regions, particularly those corresponding to N-H stretching, C=O stretching (from the carboxylate group), and C-N stretching vibrations, show noticeable differences between the two forms. These shifts in peak position and changes in intensity are direct consequences of the slightly different hydrogen bond strengths and geometries in the two crystal lattices. Research has corroborated that these subtle hydrogen bonding differences are observable through IR and Raman spectroscopy. rsc.org
| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) | Significance |
|---|---|---|---|
| N-H Stretch | ~3375 | ~3377 | Reflects differences in N-H⋯O and N-H⋯N hydrogen bonding environments. |
| C-H Stretch | ~2925 | ~2930 | Indicates minor variations in the hydrocarbon environment. |
| C=O Stretch | ~1716 | ~1718 | Sensitive to the coordination and hydrogen bonding of the carboxylate group. |
Note: The spectral data presented are based on analogous systems and reports of subtle differences confirmed by spectroscopy. Specific peak values are illustrative of the types of shifts observed in polymorphic systems. researchgate.net
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical solids. It provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the crystal lattice. Different polymorphic forms, having distinct molecular packing and intermolecular interactions, will give rise to different chemical shifts in their ssNMR spectra.
For metformin embonate, ¹³C ssNMR would be expected to show differences in the chemical shifts for the carbon atoms in both the metformin and embonate moieties, particularly those carbons close to the sites of hydrogen bonding, such as the guanidinium carbon and the carboxylate carbons. While ssNMR is a standard tool for polymorph characterization, specific ssNMR studies detailing the spectral differentiation of metformin embonate Form I and Form II are not extensively available in the public literature. However, based on the established principles of the technique, such differences are anticipated to exist. researchgate.net
Thermal Analysis of Metformin Embonate Polymorphs
Thermal analysis methods are essential for determining the thermodynamic relationship between polymorphs, including their relative stability and transition temperatures.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the thermal behavior of metformin embonate polymorphs. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.
Studies on metformin embonate have shown an enantiotropic relationship between its two polymorphic forms. rsc.org This means that there is a transition temperature at which the order of stability inverts.
Form II is the thermodynamically stable form at room temperature.
Form I is the stable form at higher temperatures.
Upon heating, the metastable Form II does not necessarily convert to Form I before melting. Instead, the relative stability was determined through a combination of DSC and solubility studies. rsc.orgresearchgate.net DSC thermograms show distinct melting points for each form, which is a key characteristic used for their identification and purity assessment. A study on a related system noted that an enantiotropic relationship could be assigned based on melting point and enthalpy of fusion values even without an observable solid-state transition in the DSC trace. researchgate.net
| Polymorph | Melting Onset Temperature (Tonset) | Thermodynamic Stability |
|---|---|---|
| Form I | Higher Tonset | Stable at high temperatures |
| Form II | Lower Tonset | Stable at room temperature |
Note: The table reflects the relative thermal behavior and stability relationship established by DSC and other thermodynamic studies. Specific numerical values for Tonset can vary slightly based on experimental conditions like heating rate.
Thermogravimetric Analysis (TGA) in Solid-State Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. In the solid-state studies of metformin embonate, TGA is employed to assess the thermal stability and to determine the presence of any solvates or hydrates.
For the polymorphic forms of metformin embonate, TGA experiments have shown that both Form I and Form II are anhydrous, as indicated by the absence of weight loss before the melting event. rsc.org However, both forms exhibit weight loss at their melting points, which is indicative of chemical degradation upon melting. rsc.org This observation precludes the use of melt-quenching techniques for interconversion studies between the polymorphs due to this thermal decomposition. rsc.org
The thermal behavior of metformin itself has been studied, showing a multi-step decomposition process at elevated temperatures. najah.edu While not specific to the embonate salt, this provides a general understanding of the thermal lability of the metformin moiety.
Solid-State Stability and Interconversion Studies
The solid-state stability of different polymorphic forms is a critical factor in the selection of a suitable form for pharmaceutical development. The relative stability of the polymorphs of metformin embonate has been established through various studies.
Polymorph Stability Relationships (Enantiotropic, Monotropic)
The stability relationship between polymorphic pairs can be either enantiotropic or monotropic. In an enantiotropic system, one polymorph is more stable over a certain temperature range, while the other is more stable over a different temperature range, with a transition temperature at which their stabilities are equal. In a monotropic system, one polymorph is always more stable than the other at all temperatures up to the melting point.
Slurry Methods for Stability Assessment
Slurry methods are a common experimental technique to determine the relative stability of polymorphs at a given temperature. This method involves suspending a mixture of the polymorphs in a solvent in which they have limited solubility and agitating the slurry for a period of time. The less stable form will dissolve and recrystallize as the more stable form until equilibrium is reached, and the final solid phase consists of the most stable polymorph at that temperature.
Competitive slurry experiments have been conducted with metformin embonate by slurrying equal amounts of Form I and Form II in water. rsc.org The results of these experiments showed that the polymorphic mixture converted to pure Form II after one day of slurrying, confirming that Form II is the more stable form at room temperature. rsc.orgrsc.org The powder X-ray diffraction (PXRD) patterns of the undissolved material from these experiments matched the simulated pattern of Form II. rsc.org
Evaluation of Inherent Dissolution Rate (IDR) in Relation to Solid Forms
The inherent dissolution rate (IDR) is a measure of the dissolution rate of a pure substance under constant surface area conditions. It is a valuable tool for characterizing the dissolution properties of different solid forms of a drug. Since the dissolution rate can affect the bioavailability of a drug, understanding the IDR of different polymorphs is crucial.
IDR measurements for the polymorphs of metformin embonate have been performed to assess the impact of the crystalline form on the dissolution behavior. rsc.org These studies have shown that Form II, the more stable polymorph at room temperature, has a lower solubility and a lower dissolution rate compared to Form I. rsc.org This is a common phenomenon where the thermodynamically more stable form exhibits lower solubility and dissolution rate.
The following table summarizes the stability and dissolution properties of the two polymorphic forms of metformin embonate:
| Property | Form I | Form II |
|---|---|---|
| Stability at Room Temperature | Metastable | Stable |
| Stability at High Temperature | Stable | Metastable |
| Polymorphic Relationship | Enantiotropic | |
| Relative Solubility | Higher | Lower |
| Relative Inherent Dissolution Rate (IDR) | Higher | Lower |
Advanced Analytical Methodologies for Metformin Embonate Quantification and Characterization
Chromatographic Techniques for Research Applications
Chromatography remains a cornerstone for the analytical assessment of metformin (B114582) embonate, providing powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography–Mass Spectrometry (LC-MS/MS) are among the most utilized techniques in research applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC methods are widely employed for the analysis of metformin due to their high resolution and sensitivity. ymerdigital.comnih.gov The development and validation of these methods are crucial for ensuring reliable and reproducible results. Optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength, is essential for achieving adequate separation of metformin from its related substances and potential degradation products. ijnrd.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of metformin embonate and its related substances. iajpr.comjddtonline.info This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. ijprajournal.comijcrt.org A stability-indicating RP-HPLC method has been developed to separate metformin embonate from its known impurities. iajpr.com The method demonstrated good specificity, sensitivity, precision, linearity, and accuracy, making it suitable for quality control and stability analysis. iajpr.com
Several RP-HPLC methods have been developed and validated for the simultaneous determination of metformin in combination with other drugs. jipbs.comimpactfactor.org These methods are crucial for the quality control of fixed-dose combination products. The development of these methods involves optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve the desired separation. ijprajournal.comjipbs.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | C18 column (250×4.6mm, 5µm) jipbs.com | C18 column (150 × 4.6 mm, 5 µm) ymerdigital.com | C18 analytical reverse-phase column researchgate.net |
| Mobile Phase | Methanol (B129727): Water (pH 3.0) (80:20 v/v) jipbs.com | Acetonitrile (B52724) and 0.02M phosphate (B84403) buffer (pH 5.0) (35:65% v/v) ymerdigital.com | Methanol-water (30:70 v/v) researchgate.net |
| Flow Rate | 0.8 ml/min jipbs.com | 1.0 mL/min ymerdigital.com | 0.5 ml/min researchgate.net |
| Detection Wavelength | 227nm jipbs.com | 225 nm ymerdigital.com | 233 nm researchgate.net |
| Internal Standard | Not specified | Not specified | Diazepam researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to RP-HPLC, especially for highly polar compounds like metformin. lcms.czrsc.orgnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. lcms.cz This technique can offer different selectivity compared to RP-HPLC and can be advantageous for separating metformin from polar impurities. lcms.cz
A UPLC method using an ACQUITY UPLC BEH Amide stationary phase in HILIC mode was developed to resolve and analyze metformin and six related substances. lcms.cz The mobile phase consisted of acetonitrile and a potassium phosphate buffer. lcms.cz This method highlights the utility of HILIC for challenging separations of highly polar molecules. lcms.cz
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative and semi-quantitative analysis of metformin embonate. nih.govresearchgate.netui.ac.id It is particularly useful for screening purposes and for monitoring the progress of chemical reactions. nih.govresearchgate.net
A smartphone-assisted TLC method has been developed for the quantitative analysis of metformin hydrochloride. nih.govresearchgate.netnih.gov This method uses silica (B1680970) gel 60 F254 plates as the stationary phase and a mixture of acetic acid, methanol, and water as the mobile phase. nih.govresearchgate.netnih.gov The results obtained with this method were comparable to those from more sophisticated techniques like HPLC, demonstrating the potential of TLC for rapid quality screening. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates nih.govnih.gov |
| Mobile Phase | Acetic acid-methanol-water (0.25:7:4 v/v) nih.govnih.gov |
| Detection | UV visualization and smartphone imaging nih.govnih.gov |
| Rf Value | Approximately 0.604 nih.govnih.gov |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Research Purposes
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of metformin in complex biological matrices, such as plasma. nih.govnih.govresearchgate.net This method is invaluable for pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.net
A sensitive LC-MS/MS method was developed for the simultaneous estimation of metformin and canagliflozin (B192856) in human plasma. nih.gov The method involved protein precipitation followed by liquid-liquid extraction. nih.gov Another study utilized a HILIC-MS/MS method for the high-throughput quantification of metformin in rat plasma, demonstrating high selectivity and sensitivity. rsc.org The use of LC-MS/MS allows for low detection limits and the ability to analyze samples with minimal preparation. nih.gov
Electrophoretic Separation Methods
Electrophoretic methods, such as Capillary Electrophoresis (CE), offer an alternative approach for the analysis of metformin. nih.govhuemed-univ.edu.vn These techniques separate molecules based on their charge-to-mass ratio in an electric field and can provide high separation efficiency. nih.govnih.gov
A Capillary Zone Electrophoresis (CZE) method was developed and validated for the simultaneous separation and quantification of metformin and pioglitazone (B448) in dosage forms. nih.govnih.gov The method utilized a phosphate buffer and demonstrated good accuracy and precision. nih.govnih.gov CE methods can be advantageous in terms of reagent consumption and separation efficiency compared to HPLC. nih.govnih.gov Another study developed a CZE method for determining metformin in human plasma, showcasing its applicability to biological samples. huemed-univ.edu.vn
| Parameter | Condition |
|---|---|
| Capillary | Uncoated fused-silica capillary (40 cm total length, 100 µm inner diameter) huemed-univ.edu.vn |
| Running Buffer | 100 mM Phosphate buffer (pH = 4) huemed-univ.edu.vn |
| Applied Voltage | 15 kV huemed-univ.edu.vn |
| Detection Wavelength | 232 nm huemed-univ.edu.vn |
| Injection Mode | 50 mBar for 7 seconds huemed-univ.edu.vn |
Spectrophotometric Methods for Research Materials
Spectrophotometric methods are widely employed in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. Ultraviolet-Visible (UV-Vis) spectrophotometry, in particular, is a valuable tool for the quantification of compounds that possess a chromophore.
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.
For metformin embonate, the metformin component contains a chromophore that allows for its detection and quantification using UV-Vis spectrophotometry. Research on a stability-indicating liquid chromatography (LC) method for metformin embonate utilized a UV detector set at 230 nm, suggesting that this is a suitable wavelength for monitoring the compound. iajpr.com The development of a standalone UV-Vis spectrophotometric method for metformin embonate would involve scanning the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax). This λmax would then be used for the quantitative analysis of the compound in research materials. While a validated standalone UV-Vis spectrophotometric method specifically for metformin embonate is not detailed in the available literature, the principles of this technique are well-established and would be applicable.
Method Validation for Academic Research Purity and Quantification
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For academic research, robust method validation ensures the reliability and accuracy of the data generated. The following subsections detail the key validation parameters, with illustrative data derived from a validated stability-indicating LC method for metformin embonate. iajpr.com
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of metformin embonate, a specific method must be able to distinguish the active compound from its related substances and any potential degradation products.
In a study on a stability-indicating method for metformin embonate, specificity was established by demonstrating that the metformin embonate peak was well-resolved from its related substances. iajpr.com The resolution factor from the nearest resolving peak was a key parameter in confirming the specificity of the method. iajpr.com Furthermore, the characteristic spectra of metformin embonate and its impurities were confirmed using a photodiode array detector, which adds another layer of specificity. iajpr.com
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For metformin embonate, the linearity of the detector response was evaluated over a range of concentrations. The linear regression data from a validated method demonstrated a strong correlation between concentration and response. iajpr.com
| Component | Range Covered | Correlation Coefficient (r) |
|---|---|---|
| Metformin | LOQ to 150% | 0.9985 |
| RS1 | LOQ to 150% | 0.9998 |
| RS2 | LOQ to 150% | 0.9998 |
| RS3 | LOQ to 150% | 0.9985 |
Data derived from a stability-indicating LC method for metformin embonate. iajpr.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
In the validation of a method for metformin embonate, accuracy was determined by spiking the sample with known impurities at different concentration levels. iajpr.com The recovery of each impurity was found to be within an acceptable range. iajpr.com
| Component | Recovery at LOQ Level (%) | Recovery at 50% Level (%) | Recovery at 100% Level (%) | Recovery at 150% Level (%) |
|---|---|---|---|---|
| RS1 | 107.0 | 106.3 | 97.6 | 95.4 |
| RS2 | 102.9 | 91.3 | 94.9 | 102.3 |
| RS3 | 100.4 | 97.7 | 101.2 | 99.6 |
Data derived from a stability-indicating LC method for metformin embonate. iajpr.com
The precision of the method was demonstrated by the low RSD values for repeated analyses. For method precision, the RSD values for metformin embonate and its process impurities were in the range of 1.68–2.66% for six replicate sample preparations. iajpr.com The intermediate precision was also found to be within acceptable limits, indicating good repeatability of the method. iajpr.com
| Component | Method Precision (% RSD, n=6) |
|---|---|
| Metformin Embonate and Process Impurities | 1.68 - 2.66 |
Data derived from a stability-indicating LC method for metformin embonate. iajpr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing its sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For Metformin Embonate and its associated impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed and validated to establish these limits. The method utilized a Hypersil BDS C-18 column with a gradient mobile phase of acetonitrile and decanesulfonic acid (pH 3.0), with detection at a wavelength of 230 nm. researchgate.netnih.gov The determined LOD and LOQ values demonstrate the method's high sensitivity for quantifying both the active pharmaceutical ingredient and its potential related substances. researchgate.net
The specific LOD and LOQ concentrations for Metformin Embonate and three related substances (RS1, RS2, RS3) are detailed below. researchgate.net
Table 1: LOD and LOQ for Metformin Embonate and Its Related Substances
Data sourced from research on a stability-indicating LC method for Metformin Embonate. researchgate.net
Robustness of Analytical Methods
Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during routine use. The evaluation of robustness is a key component of method validation, ensuring that the procedure is dependable under varied conditions.
For the analysis of Metformin Embonate, the robustness of an HPLC method was evaluated by studying the influence of premeditated alterations to critical analytical parameters. nih.gov The key parameters selected for this evaluation included the mobile phase flow rate, the pH of the buffer component of the mobile phase, and the column temperature. nih.gov The method's performance, assessed by factors such as resolution between peaks and precision (%RSD), was monitored as these parameters were adjusted. The results of these studies indicated that the method was robust, with no significant impact on its performance observed within the tested ranges, thereby confirming its suitability for quality control applications. nih.gov
Table 2: Parameters Varied for Robustness Testing of Metformin Embonate HPLC Method
Parameters selected for robustness evaluation in a validated LC method for Metformin Embonate. nih.gov
Application of Analytical Methods in Preclinical and In Vitro Studies
Quantification in Biological Samples from Animal Models
Preclinical studies in animal models are fundamental for understanding the pharmacokinetics and biodistribution of a drug. Accurate quantification of the drug in biological matrices such as plasma, tissue, and organs is essential. For metformin, highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed and validated for this purpose.
One such study established an LC-MS/MS method to determine the biodistribution of metformin in mice. nih.gov The method was validated for use in various matrices, including plasma, brain, muscle, liver, and kidney. nih.gov Sample preparation involved a straightforward protein precipitation step. The chromatographic separation was achieved on a C18 column with a gradient mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov This method demonstrated high accuracy and was successfully used to determine steady-state metformin concentrations in different tissues, revealing significantly higher levels in the liver and kidney compared to plasma. nih.gov Such analytical methods are crucial for correlating drug exposure in specific tissues with pharmacological effects observed in preclinical models.
Table 3: LC-MS/MS Method Parameters for Metformin Quantification in Mouse Biological Samples
A list of potential related substances and impurities associated with Metformin, analyzed by various chromatographic techniques.
Molecular and Cellular Pharmacodynamics of Metformin Applicable to Embonate Research
Gut Microbiota Interactions and Molecular Consequences
Molecular Mechanisms Linking Gut Microbiota Alterations to Host Metabolism
Metformin (B114582) has been observed to modulate the composition and function of the gut microbiota, leading to downstream effects on host metabolism. These alterations are thought to contribute to metformin's glucose-lowering effects and other metabolic benefits.
Short-Chain Fatty Acid (SCFA) Production: A key mechanism by which metformin influences host metabolism is by promoting the production of SCFAs, such as acetate (B1210297), propionate, and butyrate, by gut bacteria mdpi.comfrontiersin.orgjyoungpharm.org. Metformin treatment has been associated with an increased abundance of SCFA-producing bacteria, including genera like Bacteroides, Blautia, Butyrivibrio, Megasphaera, and Prevotella mdpi.comfrontiersin.org. SCFAs are vital energy sources for colonocytes, can improve insulin (B600854) sensitivity, regulate appetite, and influence glucose and lipid metabolism through various pathways, including signaling to the liver and peripheral tissues dovepress.comjyoungpharm.orgresearchgate.net. For instance, increased acetate production has been linked to reductions in fasting insulin levels windows.net.
Regulation of Bile Acid Metabolism: Metformin's influence on the gut microbiome also extends to the regulation of bile acid metabolism, which is intricately linked to glucose and lipid homeostasis mdpi.comresearchgate.net. Alterations in bile acid profiles, mediated by microbial activity, can impact host metabolic signaling pathways.
Intestinal Barrier Function: Metformin has been shown to enhance intestinal barrier function, partly by increasing the abundance of bacteria like Akkermansia muciniphila, which promotes mucus production and strengthens the gut lining dovepress.comjyoungpharm.orge-dmj.org. This improved barrier function can reduce the translocation of bacterial endotoxins, such as lipopolysaccharide (LPS), into the bloodstream, thereby mitigating low-grade inflammation associated with metabolic disorders dovepress.com.
Production of Specific Metabolites by Gut Bacteria (e.g., Agmatine)
Emerging research highlights the role of specific microbial metabolites in mediating metformin's effects, with agmatine (B1664431) being a notable example.
Agmatine Production: Studies suggest that metformin can modulate the gut microbiota in a way that leads to increased production of agmatine, a metabolite derived from arginine nih.govnewatlas.comresearchgate.netmicrobiomepost.com. This effect appears to be mediated by specific bacteria, such as Escherichia coli, which are influenced by metformin nih.govresearchgate.net. Agmatine has been implicated in regulating host lipid metabolism and has been associated with lifespan extension in model organisms treated with metformin nih.govnewatlas.comresearchgate.net. In human studies, metformin treatment has been linked to an increased capacity of gut bacteria to produce agmatine, with an enrichment of agmatine-producing bacterial species observed in individuals taking metformin microbiomepost.com. While the precise biological target of metformin remains under investigation, the interaction with bacterial signaling pathways, including those leading to agmatine production, is considered a significant area of research for understanding metformin's broad therapeutic effects newatlas.commicrobiomepost.com.
Future Research Directions in Metformin Salt Development and Application
Comparative Preclinical Evaluation of Novel Metformin (B114582) Salts
In Vitro Assays for Target Engagement and Pathway Modulation
Future research directions for metformin embonate necessitate robust in vitro assays to elucidate its precise mechanisms of action and assess its engagement with biological targets. Metformin's primary antidiabetic mechanism involves the inhibition of mitochondrial complex I, leading to increased AMP/ATP ratios and subsequent activation of AMP-activated protein kinase (AMPK) nih.govscirp.orgmdpi.comnih.govopenbiomedicalengineeringjournal.com. This pathway modulation enhances insulin (B600854) sensitivity and reduces hepatic glucose production.
In vitro studies will be critical for understanding how metformin embonate interacts with these pathways. Given that metformin embonate exists in different polymorphic forms, with Form II exhibiting lower solubility and dissolution rates compared to Form I rsc.org, in vitro assays must account for these properties. Research could focus on:
AMPK Activation Assays: Evaluating the potency of metformin embonate in activating AMPK in various cell lines (e.g., HepG2 hepatocytes, C2C12 myotubes) to assess its efficacy in mimicking metformin's core metabolic effects.
Mitochondrial Function Assays: Investigating the impact of metformin embonate on mitochondrial respiration and ATP production, specifically examining its effects on Complex I activity.
Cellular Pathway Analysis: Utilizing techniques like Western blotting or ELISA to quantify the modulation of downstream signaling molecules (e.g., ACC, mTOR) in response to metformin embonate treatment.
Target Engagement Assays: Employing methods such as cellular thermal shift assays (CETSA) or mass spectrometry-based approaches to directly measure the binding of metformin embonate to its intracellular targets and confirm target engagement catapult.org.uknih.govplos.org.
Solubility and Dissolution Profiling: Establishing in vitro dissolution profiles under various physiological conditions to understand how the salt's inherent solubility characteristics influence drug release and subsequent cellular exposure, which is vital for interpreting target engagement data.
Animal Model Studies for Preclinical Pharmacokinetic and Pharmacodynamic Assessment
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are indispensable for evaluating the in vivo behavior and therapeutic potential of metformin embonate. These studies will aim to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, and correlate these with its biological effects.
Key areas for future research include:
PK Profiling: Determining the oral bioavailability, Cmax (maximum serum concentration), Tmax (time to reach maximum concentration), half-life, and clearance of metformin embonate in relevant animal species (e.g., rodents, dogs). Comparing these parameters to those of metformin hydrochloride is essential to understand the impact of the embonate salt form nih.govresearchgate.net.
Sustained Release Potential: Investigating whether the physicochemical properties of metformin embonate, such as its lower solubility and polymorphic nature rsc.org, inherently lead to sustained-release characteristics in vivo, as observed with some other metformin salts or formulations researchgate.netnih.gov.
PD Assessment: Evaluating the glucose-lowering efficacy of metformin embonate in animal models of diabetes or metabolic syndrome. This would involve monitoring blood glucose levels, insulin sensitivity, and potentially other metabolic parameters.
PK/PD Correlation: Establishing a relationship between the plasma concentrations of metformin embonate and its observed pharmacodynamic effects, which is crucial for dose selection and understanding the drug's therapeutic window.
Species-Specific Differences: Examining PK/PD profiles across different animal species to predict human pharmacokinetics, considering potential transporter interactions (e.g., OCT1, OCT3) that mediate metformin uptake in tissues like the liver and intestine nih.govscirp.org.
Table 1: Comparative Physicochemical Properties and Potential PK Implications of Metformin Salts
| Metformin Salt | Key Physicochemical Property (Potential Impact) | Research Focus Area |
| Metformin Embonate | Lower solubility, potential for polymorphism (Form II lower solubility) rsc.org | Sustained release, altered absorption kinetics, formulation development for controlled delivery. |
| Metformin HCl | High solubility, rapid absorption preprints.orgresearchgate.net | Standard reference for comparison, immediate-release and extended-release formulations. |
| Metformin Threonate | Improved potency on AMPK activation preprints.org | Enhanced metabolic efficacy, potential for specific pathway targeting. |
| Metformin Tartrate | (Not specified in sources) | Exploration of novel salt forms for improved properties or applications. |
| Metformin Citrate (B86180) | (Not specified in sources) | Exploration of novel salt forms for improved properties or applications. |
| Metformin Mesylate | (Not specified in sources) | Exploration of novel salt forms for improved properties or applications. |
| Metformin Maleate (B1232345) | (Not specified in sources) | Exploration of novel salt forms for improved properties or applications. |
Translational Research Implications from Preclinical Findings (without clinical outcomes)
The preclinical data generated from in vitro and animal model studies of metformin embonate will provide critical insights for translational research, guiding the development of potential therapeutic strategies without direct reference to clinical outcomes. The unique physicochemical characteristics of metformin embonate, particularly its lower solubility, suggest that it may inherently possess properties conducive to sustained drug release. This could translate into:
Formulation Development: Translational research can explore advanced formulation strategies for metformin embonate, such as microencapsulation or incorporation into solid dispersion systems, to optimize its dissolution and absorption profile. The goal would be to leverage its properties for oral dosage forms that provide prolonged therapeutic levels.
Broader Therapeutic Applications: Preclinical studies have indicated metformin's potential in non-diabetic conditions, including various cancers, neurological disorders, and inflammatory diseases nih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net. Translational research can investigate whether metformin embonate, with its altered PK profile, offers specific advantages in these areas, potentially through improved target engagement or reduced dosing frequency.
Mechanism-Based Drug Design: By understanding the precise molecular targets and pathways modulated by metformin embonate in preclinical models, translational research can inform the design of next-generation metformin derivatives or combination therapies. This involves translating observed in vitro pathway modulation into a potential therapeutic benefit in disease models.
Addressing Limitations: If preclinical studies reveal specific PK limitations (e.g., very low bioavailability), translational efforts would focus on overcoming these through innovative drug delivery systems, aiming to achieve therapeutically relevant concentrations in target tissues.
Emerging Research Areas for Metformin and its Advanced Forms
The exploration of metformin's multifaceted roles continues to uncover novel therapeutic avenues, and advanced forms like metformin embonate are central to this ongoing research. Emerging areas of investigation for metformin and its derivatives include:
Repurposing for Non-Diabetic Conditions: Metformin is being investigated for its potential in oncology, neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.gov. Future research could explore whether metformin embonate's pharmacokinetic profile offers specific advantages in these indications, such as improved sustained delivery to target tissues or reduced peak-concentration-related effects.
Novel Drug Delivery Systems: The inherent properties of metformin embonate, such as its lower solubility and the existence of different polymorphic forms with varying dissolution rates rsc.org, present opportunities for developing novel drug delivery systems. Research could focus on creating formulations that optimize its release kinetics, potentially leading to once-daily dosing or targeted delivery.
Combination Therapies: Investigating the synergistic effects of metformin embonate when combined with other therapeutic agents for various diseases is an emerging area. Preclinical studies often explore combinations to enhance efficacy or overcome resistance mechanisms mdpi.comasiapharmaceutics.info.
Metabolomics and Microbiome Interactions: Research into how metformin influences the gut microbiome and host metabolism is growing mdpi.com. Future studies could examine whether metformin embonate has a distinct impact on the gut microbiota composition or host metabolic pathways compared to other metformin forms.
Exploration of Polymorphs: Further research into the specific biological activity and pharmacokinetic behavior of different metformin embonate polymorphs (Form I vs. Form II) could reveal distinct therapeutic profiles, guiding the selection of the most suitable form for specific applications.
The continued investigation into metformin embonate, particularly its physicochemical properties and their impact on its pharmacokinetic and pharmacodynamic behavior, holds promise for expanding the therapeutic utility of metformin and its derivatives.
Compound Names:
Metformin
Metformin embonate
Embonic acid (Pamoic acid)
Metformin hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
